Technical Guide: Chemical Properties of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate
Technical Guide: Chemical Properties of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate
The following technical guide details the chemical properties, synthesis, and reactivity of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a metabolically stable, lipophilic building block.
Executive Summary: The Fluorinated Scaffold
Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate (CAS: 1803831-08-4) is a specialized halogenated aromatic ester used primarily as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Structurally, it combines a 3,5-dichloro-substituted benzene ring with a difluoromethoxy (-OCHF₂) group.
This molecule represents a strategic scaffold in medicinal chemistry due to the difluoromethoxy group , which acts as a "lipophilic hydrogen bond donor" and a metabolically stable bioisostere of the methoxy group.[1][2] Unlike the methoxy group (-OCH₃), which is prone to rapid O-demethylation by cytochrome P450 enzymes, the -OCHF₂ moiety resists oxidative metabolism while modulating the molecule's lipophilicity and acidity.
Physicochemical Specifications
The following data consolidates the core physical properties of the compound.
| Property | Value | Note |
| IUPAC Name | Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate | |
| CAS Number | 1803831-08-4 | |
| Molecular Formula | C₁₀H₈Cl₂F₂O₃ | |
| Molecular Weight | 285.07 g/mol | |
| Physical State | Viscous Oil or Low-Melting Solid | Dependent on purity/crystallinity |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | High lipophilicity (LogP ~4.0 est.) |
| Boiling Point | >280°C (Predicted) | High thermal stability due to halogens |
| Key Functional Groups | Ethyl Ester, Aryl Chloride, Difluoromethoxy ether |
Synthetic Architecture & Manufacturing
The synthesis of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate typically follows a convergent pathway starting from 3,5-dichlorosalicylic acid . The critical step is the introduction of the difluoromethoxy group, which requires the in situ generation of difluorocarbene (:CF₂).[1]
Synthesis Workflow (DOT Diagram)
Figure 1: Convergent synthesis pathway via esterification followed by O-difluoromethylation.
Detailed Protocol: O-Difluoromethylation
The most robust laboratory-scale method utilizes Sodium Chlorodifluoroacetate as a solid source of difluorocarbene, avoiding the handling of gaseous Freon-22.
Reagents:
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Substrate: Ethyl 3,5-dichloro-2-hydroxybenzoate (1.0 eq)
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Reagent: Sodium chlorodifluoroacetate (ClCF₂COONa) (2.5 eq)
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Base: Potassium Carbonate (K₂CO₃) (2.0 eq)
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Solvent: DMF (N,N-Dimethylformamide) and Water (9:1 ratio)
Procedure:
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Dissolution : Dissolve the phenolic precursor (Ethyl 3,5-dichloro-2-hydroxybenzoate) in DMF/Water under an inert atmosphere (N₂).
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Addition : Add K₂CO₃ followed by Sodium chlorodifluoroacetate.
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Carbene Generation : Heat the reaction mixture to 90–100°C . At this temperature, the acetate decarboxylates to release difluorocarbene (:CF₂).
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Insertion : The phenoxide anion attacks the electrophilic carbene, forming the difluoromethoxy ether.
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Work-up : Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
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Purification : Flash column chromatography (Hexane/EtOAc) yields the target product.
Mechanism Note : The reaction proceeds via the attack of the phenoxide on the singlet difluorocarbene, followed by protonation. The presence of electron-withdrawing chlorines on the ring increases the acidity of the phenol, facilitating the formation of the phenoxide anion.
Reactivity & Functional Group Transformations
This compound exhibits distinct reactivity patterns governed by the electron-deficient nature of the benzene ring.
Hydrolysis (Ester Cleavage)
The ethyl ester is the most reactive site. Hydrolysis yields the free acid, 3,5-dichloro-2-(difluoromethoxy)benzoic acid , which is often the biologically active form (e.g., in auxinic herbicides).
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Conditions : LiOH (THF/H₂O) or NaOH (MeOH/H₂O) at ambient temperature.
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Stability : The -OCHF₂ group is stable to standard basic hydrolysis conditions but may degrade under highly acidic conditions at elevated temperatures.
Electrophilic Aromatic Substitution (EAS)
The ring is heavily deactivated by:
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Two Chlorine atoms (Inductive EWG).
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One Ester group (Resonance EWG).
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The -OCHF₂ group (Inductive EWG, weak Resonance EDG).
Nucleophilic Aromatic Substitution (SNAr)
While the ring is electron-poor, the leaving groups (Cl) are in positions 3 and 5.
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Position 3 : Meta to the Ester (EWG).
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Position 5 : Meta to the Ester (EWG).
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Analysis : SNAr is difficult because the activating group (Ester) is not Ortho/Para to the Chlorines. Displacement of the -OCHF₂ group is not observed under standard conditions.
Metabolic Stability (The "Fluorine Effect")
The -OCHF₂ group provides a metabolic shield.
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Comparison : An anisole (-OCH₃) derivative undergoes rapid O-dealkylation via CYP450 oxidation.
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Mechanism : The C-F bonds in -OCHF₂ lower the electron density of the C-H bond, raising the bond dissociation energy (BDE) and preventing the hydrogen abstraction step required for oxidative metabolism.
Structural Biology & Pharmacophores
For drug design, the Difluoromethoxy group is a critical bioisostere.[1]
Lipophilic Hydrogen Bond Donor
Unlike the trifluoromethoxy group (-OCF₃), which is purely lipophilic and non-polar, the -OCHF₂ group contains a polarized C-H bond.
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H-Bond Acidity : The fluorine atoms withdraw electron density, making the proton acidic enough to act as a weak hydrogen bond donor .[3]
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Implication : This allows the molecule to interact with protein targets in ways that perfluorinated groups cannot, while maintaining high lipophilicity for membrane permeability.
Pharmacophore Diagram
Figure 2: Pharmacophoric properties of the scaffold.
Handling, Safety, & Stability
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Hazard Classification : Irritant (Skin/Eye). Warning: H315, H319, H335.
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Storage : Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture ingress, which could catalyze slow hydrolysis of the ester.
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Incompatibility : Strong oxidizing agents and strong bases.
References
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Amfluoro . Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate Product Data. Catalog No. AF234325. Retrieved from
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BenchChem . The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Retrieved from
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Zafrani, Y., et al. (2017). Difluoromethoxybenzene: A Novel Motif for Medicinal Chemistry. Journal of Medicinal Chemistry.
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ChemScene . Ethyl 3,5-dichloro-2-fluorobenzoate (Related Analog Data). Retrieved from
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European Patent Office . Method for Preparing Benzoic Acid Esters. EP 3684746 B1. Retrieved from
